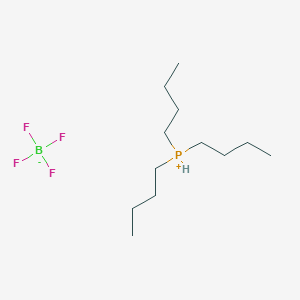

Tributylphosphonium tetrafluoroborate

Overview

Description

Tributylphosphonium tetrafluoroborate (TBPF4) is a colorless, hygroscopic, and volatile liquid compound that is widely used in organic synthesis and analytical techniques. It is a quaternary phosphonium salt with a tetrafluoroborate anion and is a relatively recent addition to the field of organophosphorus chemistry. Its unique properties make it an attractive option for a variety of laboratory experiments, as well as for research purposes.

Scientific Research Applications

Transport Properties : Tributylphosphonium tetrafluoroborate demonstrates significant potential in electrolytes due to its favorable transport properties, including conductivity and viscosity, which are independent of temperature. This makes it useful in areas such as battery technology and electrochemistry (Timperman & Anouti, 2012).

Catalytic Activity : It acts as an efficient catalyst in nucleophilic aromatic substitution reactions, notably in the fluorination of compounds. Its high thermal stability makes it suitable for high-temperature reactions (Fan, Chuah, & Jaenicke, 2012).

Polymer Blend Improvement : Used in the processing of polymer blends, this compound enhances the electrical conductivity, dielectric properties, and electromagnetic interference shielding effectiveness in specific polymer matrices (Soares et al., 2015).

Industrial Preparation : The industrial preparation of phosphonium ionic liquids, including this compound, has been explored, indicating its potential in large-scale applications (Bradaric et al., 2003).

Electrochemical Properties : It has been used in carbon paste electrodes, contributing to the study of redox properties in coordination polymers involving various metal centers (Shekurov et al., 2016).

Thermoresponsive Properties : Exhibiting dual thermoresponsive properties, it has been incorporated in homopolypeptides to study phase transitions influenced by temperature and polymer concentration (Li, He, Ling, & Tang, 2017).

Anti-Microbial and Anti-Electrostatic Properties : It shows promising anti-microbial activities and anti-electrostatic properties, expanding its potential in biomedical and electronic applications (Cieniecka-Rosłonkiewicz et al., 2005).

Ionic Liquid-Water Mixture Phase Transition : It has been observed to undergo phase transitions in ionic liquid-water mixtures, which can be manipulated by thermal stimuli (Kohno, Arai, & Ohno, 2011).

Mechanism of Action

Target of Action

Tributylphosphonium tetrafluoroborate is a phosphine ligand, which means it can bind to metal centers in various chemical compounds . The primary targets of this compound are therefore the metal centers of these compounds, where it can influence their reactivity and selectivity .

Mode of Action

As a phosphine ligand, this compound interacts with its targets by donating its lone pair of electrons to the metal center, forming a coordinate covalent bond . This interaction can significantly alter the electronic properties of the metal center, thereby influencing the overall reactivity of the compound .

Biochemical Pathways

This compound is primarily used in organic synthesis, where it participates in various coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves the formation of a new carbon-carbon or carbon-heteroatom bond, which can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon or carbon-heteroatom bonds through various coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a ligand . Additionally, the compound’s reactivity can be influenced by the temperature and the nature of the solvent used .

Biochemical Analysis

Biochemical Properties

Tributylphosphonium tetrafluoroborate is known to be involved in various biochemical reactions. It is often used as a free radical initiator in polymerization reactions, promoting the synthesis of polymers

Cellular Effects

It is known to be a strong oxidizing agent and can react with various organic compounds

Molecular Mechanism

It is known to react with oxygen to form a phosphine oxide

Temporal Effects in Laboratory Settings

It is known to have high thermal stability and chemical stability

Metabolic Pathways

It is known to be a strong oxidizing agent and can react with various organic compounds

Properties

IUPAC Name |

tributylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHAZLRRIGGCER-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113978-91-9 | |

| Record name | Tri-n-butylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)